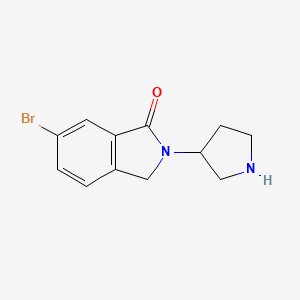

6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one

CAS No.:

Cat. No.: VC15846148

Molecular Formula: C12H13BrN2O

Molecular Weight: 281.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13BrN2O |

|---|---|

| Molecular Weight | 281.15 g/mol |

| IUPAC Name | 6-bromo-2-pyrrolidin-3-yl-3H-isoindol-1-one |

| Standard InChI | InChI=1S/C12H13BrN2O/c13-9-2-1-8-7-15(10-3-4-14-6-10)12(16)11(8)5-9/h1-2,5,10,14H,3-4,6-7H2 |

| Standard InChI Key | KXFSSHWDMBAOKG-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1N2CC3=C(C2=O)C=C(C=C3)Br |

Introduction

Chemical Structure and Functional Groups

The compound’s molecular formula is C₁₂H₁₃BrN₂O, with a molecular weight of 281.15 g/mol . Its structure comprises:

-

Isoindolinone core: A bicyclic system with a lactam (amide) ring fused to a benzene ring.

-

Bromo substituent (C6): Enhances electrophilicity and facilitates further functionalization via nucleophilic aromatic substitution.

-

Pyrrolidin-3-yl group (C2): A saturated five-membered amine ring, contributing to steric and electronic interactions in biological systems.

Key structural features include:

| Feature | Description |

|---|---|

| Core structure | Fused benzene-lactam system (isoindolinone) |

| Substituents | Bromine at C6, pyrrolidin-3-yl at C2 |

| Functional groups | Lactam (amide), tertiary amine (pyrrolidine) |

| Reactivity sites | Bromine (nucleophilic substitution), lactam (hydrolysis) |

Structural Analogs and Comparative Analysis

The compound’s bromine and pyrrolidine groups position it between two pharmacologically active classes:

Research Gaps and Future Directions

-

Target-Specific Optimization:

-

Covalent binding: Bromine may enable selective modification (e.g., click chemistry).

-

Solubility modification: Pyrrolidine substitution to improve pharmacokinetics.

-

-

Mechanistic Studies:

-

Enzyme inhibition profiles: Kinase or protease inhibition assays.

-

Toxicity evaluation: Cytotoxicity in normal vs. cancer cell lines.

-

-

Synthetic Innovations:

-

Green chemistry approaches: Catalytic cross-coupling for bromine introduction.

-

Solid-phase synthesis: For rapid analog generation.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume